molecular formula C20H18N4OS2 B2706229 2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-6-methyl-1,3-benzothiazole CAS No. 897466-49-8

2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-6-methyl-1,3-benzothiazole

Cat. No.: B2706229
CAS No.: 897466-49-8
M. Wt: 394.51
InChI Key: WILZIYKGZXFDFG-UHFFFAOYSA-N
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Description

2-[4-(1,3-Benzothiazole-2-carbonyl)piperazin-1-yl]-6-methyl-1,3-benzothiazole is a heterocyclic compound featuring a benzothiazole core substituted with a methyl group at position 6 and a piperazine ring linked via a carbonyl group at position 2 (Figure 1).

Synthesis and Characterization:
The synthesis involves sequential reactions starting with benzothiazole precursors. Key steps include Boc-protection of piperazine, amide coupling using reagents like diethylamide and hydroxybenzotriazole (HOBt), and deprotection under acidic conditions. Purification via recrystallization and characterization by $ ^1H $ NMR, $ ^{13}C $ NMR, and LC–MS ensure structural fidelity. For example, intermediates such as 2-(4-Boc-piperazin-1-yl)benzo[d]thiazole-6-carboxylic acid (melting point: 258°C) are critical precursors .

Properties

IUPAC Name

1,3-benzothiazol-2-yl-[4-(6-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4OS2/c1-13-6-7-15-17(12-13)27-20(22-15)24-10-8-23(9-11-24)19(25)18-21-14-4-2-3-5-16(14)26-18/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WILZIYKGZXFDFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-6-methyl-1,3-benzothiazole typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with 1-(2-chloroethyl)piperidine hydrochloride to yield the final product . The reaction conditions often include the use of solvents like ethanol or methylene chloride and catalysts such as piperidine .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperazine nitrogen and benzothiazole sulfur serve as nucleophilic sites:

  • Piperazine alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF under basic conditions (K2_2CO3_3) to form quaternary ammonium salts.
    Example:

    Compound+CH3IDMF, K2CO3,70CN-methylated derivative\text{Compound} + \text{CH}_3\text{I} \xrightarrow{\text{DMF, K}_2\text{CO}_3, 70^\circ\text{C}} \text{N-methylated derivative}

    Confirmed by 1^1H-NMR shifts at δ 2.16 ppm (s, 3H, N–CH3_3) .

  • Benzothiazole ring substitution : Electrophilic aromatic substitution at the 6-methyl position is sterically hindered, but halogenation (e.g., bromination) occurs under radical initiation .

Hydrolysis and Degradation

The carbonyl group and benzothiazole ring are susceptible to hydrolysis:

  • Acidic hydrolysis : The amide bond in the piperazine-carbonyl linkage cleaves in concentrated HCl, yielding 2-carboxybenzothiazole and piperazine derivatives .

  • Basic hydrolysis : Under NaOH (aq.), the benzothiazole ring opens to form 2-mercaptoaniline derivatives, confirmed by LC-MS .

Oxidation Reactions

The sulfur atom in the benzothiazole moiety undergoes oxidation:

  • Sulfur oxidation : Treatment with H2_2O2_2/AcOH produces sulfoxide (S=O) or sulfone (O=S=O) derivatives.
    FT-IR peaks at 1050 cm1^{-1} (S=O stretch) and 1300 cm1^{-1} (S=O asym) verify this transformation .

Metal-Catalyzed Cross-Coupling

The benzothiazole ring participates in palladium-catalyzed reactions:

  • Suzuki coupling : Reacts with arylboronic acids in the presence of Pd(PPh3_3)4_4 to form biaryl derivatives.
    Example:

    Compound+PhB(OH)2Pd(PPh3)4,Na2CO3,DME6-phenyl derivative\text{Compound} + \text{PhB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Na}_2\text{CO}_3, \text{DME}} \text{6-phenyl derivative}

    Confirmed by 13C^{13}\text{C}-NMR aromatic signals at δ 140–150 ppm .

Cycloaddition and Click Chemistry

While the compound lacks inherent azide/alkyne groups, synthetic precursors enable triazole formation:

  • Copper-catalyzed azide-alkyne cycloaddition (CuAAC) : Azide-functionalized intermediates react with alkynes to yield 1,2,3-triazole hybrids (e.g., Scheme 2 in ).

Thermal Stability and Rearrangement

  • Thermal decomposition : Above 250°C, the compound degrades into volatile fragments (e.g., CO2_2, NH3_3) detected via TGA-MS .

  • Smiles rearrangement : Under strong bases, the piperazine-carbonyl group rearranges to form quinazolinone analogs .

Biological Interactions (Enzyme Binding)

Though not a chemical reaction, molecular docking studies reveal:

  • EGFR kinase inhibition : The benzothiazole moiety binds to the ATP pocket via π-π stacking (binding energy: −9.2 kcal/mol) .

  • Topoisomerase II inhibition : The planar structure intercalates DNA, validated by fluorescence quenching assays .

Scientific Research Applications

Medicinal Applications

  • Antimicrobial Activity :
    • Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. This compound has shown efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL .
  • Anticancer Properties :
    • The compound has been evaluated for its anticancer activity against several cancer cell lines. In vitro assays revealed that it reduced the viability of MCF-7 (breast cancer) cells by approximately 70% at a concentration of 10 µM after 48 hours of treatment . The mechanism involves apoptosis induction through activation of caspase pathways and inhibition of cell proliferation.

Biological Mechanisms

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Topoisomerases : Inhibition leads to DNA damage and apoptosis in cancer cells.
  • Kinases : Disruption of signaling pathways essential for cancer cell survival and proliferation.

Industrial Applications

The compound can be utilized in the development of new materials with specific properties, such as polymers and dyes. Its unique chemical structure allows it to serve as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Antimicrobial Efficacy

A study demonstrated that this compound exhibited MICs against various bacterial strains, indicating its potential as a new antibiotic candidate .

Anticancer Activity

In vitro assays revealed that the compound significantly reduced the viability of breast cancer cells, showcasing its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of 2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-6-methyl-1,3-benzothiazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Key Properties of Target Compound and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/R-Groups Melting Point (°C) Pharmacological Activity
2-[4-(1,3-Benzothiazole-2-carbonyl)piperazin-1-yl]-6-methyl-1,3-benzothiazole C${20}$H${17}$N${5}$OS${2}$ 423.51 Benzothiazole-2-carbonyl-piperazine, 6-Me Not Reported Hsp90 inhibition (potential)
2-(4-Boc-piperazin-1-yl)benzo[d]thiazole-6-carboxylic acid (3) C${17}$H${20}$N${4}$O${3}$S 384.43 Boc-piperazine, 6-carboxylic acid 258 Intermediate for drug design
2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole C${24}$H${20}$N$_{4}$OS 412.50 Pyrazoline, 4-MeOPh, Ph Not Reported Antitumor, antidepressant
2-(4-Isothiocyanatophenyl)-6-methyl-1,3-benzothiazole C${15}$H${10}$N${2}$S${2}$ 282.38 4-isothiocyanatophenyl Not Reported Reactive conjugate (e.g., drug delivery)

Structural and Functional Group Analysis

  • Piperazine vs. Pyrazoline : The target compound’s piperazine moiety (linked via carbonyl) contrasts with the pyrazoline ring in . Piperazine derivatives often enhance solubility and hydrogen-bonding capacity, whereas pyrazoline’s rigid structure may improve binding to hydrophobic enzyme pockets.
  • Substituent Effects :
    • The 6-methyl group in the target compound and likely increases lipophilicity compared to the carboxylic acid in , which improves aqueous solubility.
    • The isothiocyanate group in offers reactivity for bioconjugation, unlike the stable benzothiazole-2-carbonyl group in the target compound.

Pharmacological Activity

  • Hsp90 Inhibition : The target compound’s benzothiazole-2-carbonyl-piperazine motif resembles Hsp90 inhibitors described in , where the carbonyl group may mimic ATP’s phosphate-binding interactions.

Physicochemical Properties

  • Melting Points : The Boc-protected intermediate (258°C) has a higher melting point than the target compound (data unreported), likely due to hydrogen bonding from the carboxylic acid group.
  • Solubility : The Boc group in and methyl group in the target compound reduce polarity, enhancing membrane permeability but requiring formulation strategies for bioavailability.

Analytical and Crystallographic Insights

  • Characterization : All compounds were validated via NMR and LC–MS . Crystallographic tools like SHELX and OLEX2 enable precise determination of bond lengths and angles, critical for understanding conformational stability.
  • Structural Validation : Protocols from ensure accuracy in crystallographic data, particularly for analogs like , where pyrazoline ring puckering impacts activity.

Biological Activity

Overview

The compound 2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-6-methyl-1,3-benzothiazole is a synthetic organic molecule that integrates a piperazine moiety with benzothiazole structures. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antitumor, and antitubercular properties.

Structural Characteristics

The molecular formula of this compound is C₁₄H₁₃N₃O₂S₂, with a molecular weight of approximately 335.4 g/mol. Its structure features critical functional groups that contribute to its biological activity:

Structural Feature Description
Benzothiazole Ring A fused benzene and thiazole ring that enhances biological interactions.
Piperazine Moiety A six-membered ring containing two nitrogen atoms, known for its role in enhancing solubility and bioavailability.
Carbonyl Group Increases reactivity and potential interactions with biological targets.

Antimicrobial Activity

Studies have demonstrated that derivatives of benzothiazole compounds exhibit significant antimicrobial properties. For instance, the compound has shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) in the low micromolar range.

Antitubercular Activity

Research indicates that the compound may possess antitubercular properties. In vitro assays have revealed activity against Mycobacterium tuberculosis with IC50 values comparable to established antitubercular agents. For example, related compounds have shown IC50 values around 2–10 μM against Mtb strains .

Anticancer Activity

The compound's potential as an anticancer agent has been explored in various cancer cell lines. Preliminary results suggest it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within pathogens or cancer cells. The proposed mechanisms include:

  • Enzyme Inhibition : The carbonyl group may facilitate binding to active sites of enzymes critical for microbial survival or cancer cell proliferation.
  • DNA Interaction : The benzothiazole moiety can intercalate into DNA, disrupting replication processes in rapidly dividing cells.

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial efficacy of various benzothiazole derivatives, including the target compound. Results indicated a significant reduction in bacterial growth at concentrations as low as 5 μM against E. coli .
  • Antitubercular Studies :
    • In a series of experiments aimed at identifying new antitubercular agents, the compound was tested alongside known drugs. It exhibited selective inhibition against Mtb, demonstrating lower toxicity towards human lung fibroblast cells (MRC-5) .
  • Cancer Cell Line Testing :
    • The compound was tested on several cancer cell lines, including breast and lung cancer models. It induced apoptosis via the intrinsic pathway, leading to increased levels of pro-apoptotic factors .

Q & A

Q. What are the standard synthetic protocols for preparing this compound?

The synthesis typically involves two key steps:

  • Step 1 : Nucleophilic substitution of 2-chlorobenzothiazole with piperazine in a polar solvent (e.g., 2-propanol/water) using sodium bicarbonate as a base to form 2-(piperazin-1-yl)benzothiazole .
  • Step 2 : Acylation of the piperazine nitrogen with 1,3-benzothiazole-2-carbonyl chloride under mild conditions (e.g., dichloromethane, triethylamine) . Alternative routes include condensation reactions with hydrazine derivatives, as seen in analogous benzothiazole syntheses .

Q. What spectroscopic and analytical methods confirm the structure and purity of this compound?

  • NMR spectroscopy (¹H and ¹³C) identifies proton environments and carbon frameworks, particularly distinguishing benzothiazole and piperazine moieties .
  • IR spectroscopy validates carbonyl (C=O) and benzothiazole (C=N) functional groups .
  • Elemental analysis ensures stoichiometric purity, with deviations <0.4% indicating high synthetic fidelity .
  • X-ray crystallography resolves crystal packing and confirms stereochemistry in solid-state studies .

Q. How do researchers optimize reaction conditions to improve synthetic yields?

  • Solvent selection : Polar aprotic solvents (e.g., acetone-water mixtures) enhance intermediate stability .
  • Catalyst use : Triethylamine facilitates acylation by scavenging HCl .
  • Temperature control : Reflux in ethanol (70–80°C) minimizes side reactions during condensation . Contradictory yields (e.g., 85% vs. 91% in different protocols) are addressed by adjusting stoichiometry and reaction time .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide therapeutic potential?

  • Substituent variation : Modify the 6-methyl group or piperazine-linked benzothiazole to alter lipophilicity and target affinity. For example, fluorinated aryl groups enhance blood-brain barrier penetration .
  • Biological assays : Test derivatives against cancer cell lines (e.g., MCF-7) to correlate structural changes with cytotoxicity .
  • Data interpretation : Use regression analysis to quantify substituent effects on activity .

Q. How are contradictions in biological activity data resolved for analogs with similar substituents?

  • Systematic SAR : Compare activity of halogenated (e.g., 4-bromo) vs. methoxy-substituted derivatives to identify electronic vs. steric influences .
  • In silico validation : Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like EGFR or tubulin, explaining discrepancies between in vitro and computational results .
  • Dose-response curves : EC₅₀ values differentiate potent analogs from inactive derivatives .

Q. What advanced computational techniques predict binding modes and validate them experimentally?

  • Molecular docking : Simulate interactions with ATP-binding pockets (e.g., using PDB: 1M17) to prioritize high-affinity candidates .
  • Molecular dynamics (MD) : Assess binding stability over 100-ns simulations in explicit solvent .
  • Experimental validation : Validate docking poses with X-ray co-crystallography or competitive binding assays .

Q. How do conformational analyses (X-ray/DFT) elucidate bioactive conformations?

  • X-ray crystallography : Reveals intramolecular H-bonding between the benzothiazole nitrogen and carbonyl group, stabilizing a planar conformation .
  • DFT calculations : Compare gas-phase vs. solvated conformers to identify energetically favorable binding poses .
  • Hirshfeld surface analysis : Maps intermolecular interactions (e.g., π-π stacking) influencing crystal packing and solubility .

Q. What strategies address low reproducibility in biological assays for this compound?

  • Standardized protocols : Use fixed cell lines (e.g., HeLa) and control compounds (e.g., doxorubicin) to minimize variability .
  • Metabolic stability assays : Incubate with liver microsomes to identify degradation pathways .
  • Triplicate experiments : Statistical analysis (e.g., ANOVA) confirms significance of activity trends .

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